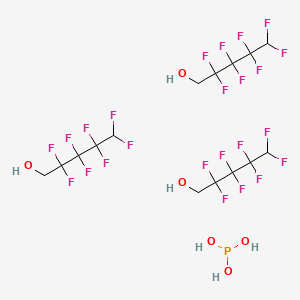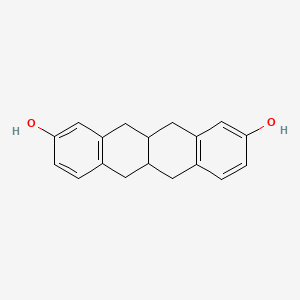
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol is an organic compound with the molecular formula C18H18O2. It consists of 18 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . This compound is part of the tetracene family, which is known for its polycyclic aromatic hydrocarbon structure.
Métodos De Preparación
The synthesis of 5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol involves multiple steps, typically starting from simpler aromatic compounds. The synthetic routes often include hydrogenation and hydroxylation reactions under controlled conditions. Industrial production methods may involve catalytic hydrogenation using metal catalysts such as palladium or platinum to achieve the desired hydrogenation of the tetracene core .
Análisis De Reacciones Químicas
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetracene core. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of 5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the functional groups present on the tetracene core and the nature of the biological target .
Comparación Con Compuestos Similares
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol can be compared with other tetracene derivatives, such as tetracene itself and its hydroxylated or hydrogenated forms. The uniqueness of this compound lies in its specific hydrogenation and hydroxylation pattern, which imparts distinct chemical and physical properties . Similar compounds include:
- Tetracene
- 5,6,11,12-Tetrahydrotetracene
- 2,9-Dihydroxytetracene
Propiedades
Número CAS |
64302-82-5 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
5,5a,6,11,11a,12-hexahydrotetracene-2,9-diol |
InChI |
InChI=1S/C18H18O2/c19-17-3-1-11-5-13-6-12-2-4-18(20)10-16(12)8-14(13)7-15(11)9-17/h1-4,9-10,13-14,19-20H,5-8H2 |
Clave InChI |
RKSKOBOWPFIGNY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3=C(CC2CC4=C1C=CC(=C4)O)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)

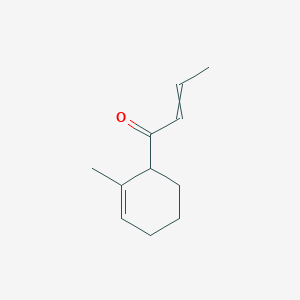
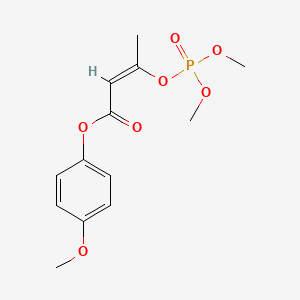


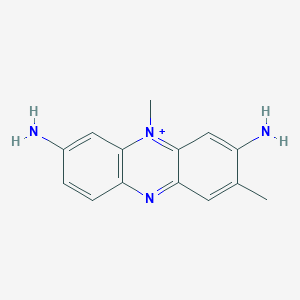

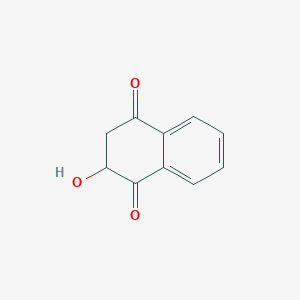

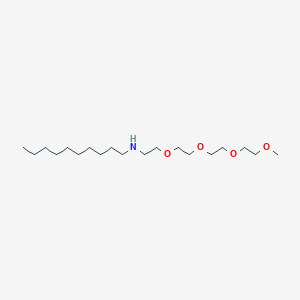
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
